(+)-Metconazole

Catalog No.
S648363
CAS No.
115850-27-6
M.F
C17H22ClN3O
M. Wt
319.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Metconazole

CAS Number

115850-27-6

Product Name

(+)-Metconazole

IUPAC Name

(1S,5R)-5-[(4-chlorophenyl)methyl]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

InChI

InChI=1S/C17H22ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,11-12,14,22H,7-10H2,1-2H3/t14-,17+/m1/s1

InChI Key

XWPZUHJBOLQNMN-PBHICJAKSA-N

SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Synonyms

(1S,5R)-5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol, 5-((4-chlorophenyl)methyl)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol, cis-metconazole, metconazole

Canonical SMILES

CC1(CCC(C1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

Isomeric SMILES

CC1(CC[C@@H]([C@]1(CN2C=NC=N2)O)CC3=CC=C(C=C3)Cl)C

(+)-Metconazole is a chiral triazole compound primarily used as a fungicide in agriculture. It acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting fungal growth and reproduction. The compound has two stereoisomers, cis and trans, with the cis isomer being more prevalent in commercial formulations. Metconazole is effective against a variety of fungal pathogens affecting crops, including those responsible for diseases in cereals and other agricultural products .

, including:

  • Hydrogenation: In the synthesis process, metconazole is produced through hydrogenation reactions involving palladium catalysts under controlled conditions .
  • Alkylation: The compound can react with alkylating agents to form derivatives that may exhibit altered biological activities.
  • Degradation: Environmental factors can lead to the degradation of metconazole into various metabolites, some of which may retain biological activity .

(+)-Metconazole exhibits significant antifungal activity against a range of pathogens. Its effectiveness varies between different fungal species and is influenced by its stereochemistry. Research has shown that the cis isomer demonstrates greater toxicity towards certain fungi compared to its trans counterpart. For instance, studies indicated that metconazole affects photosynthetic activity in algae and inhibits mycotoxin production in Fusarium species . The compound's low acute toxicity profile also makes it suitable for agricultural applications, as it poses minimal risk to non-target organisms at recommended application rates .

The synthesis of (+)-metconazole typically involves several key steps:

  • Formation of Intermediates: Starting materials such as p-chlorobenzaldehyde and 2-methoxycarbonyl cyclopentanone are reacted to form intermediate compounds.
  • Hydrogenation: The intermediates undergo hydrogenation in the presence of a palladium-carbon catalyst to yield further derivatives.
  • Final Synthesis: The final step involves reacting these derivatives with 1,2,4-triazole under alkaline conditions to produce (+)-metconazole .

(+)-Metconazole is primarily used as a fungicide in agriculture for controlling various fungal diseases in crops such as wheat, barley, and other cereals. It can be applied through ground spraying methods at rates typically ranging from 0.25 to 0.6 pounds per acre per year . Beyond agriculture, research into its potential applications in pharmaceuticals and biocontrol agents for plant diseases is ongoing.

Interaction studies have focused on how (+)-metconazole interacts with various biological systems:

  • Toxicological Assessments: Studies have demonstrated that metconazole has low acute toxicity levels across multiple exposure routes (oral, dermal, inhalation), with minimal irritation effects on skin and eyes .
  • Enantioselective Effects: Research highlights that the different stereoisomers of metconazole can exhibit varied biological effects, influencing its efficacy against specific fungal strains .

These studies are crucial for understanding how metconazole can be safely and effectively utilized in agricultural practices.

Several compounds share structural similarities with (+)-metconazole, particularly within the triazole class of fungicides. A comparison with some notable compounds includes:

Compound NameStructure TypeKey FeaturesUnique Aspects
DifenoconazoleTriazoleBroad-spectrum fungicide for cerealsKnown for its environmental persistence
TebuconazoleTriazoleEffective against Fusarium speciesExhibits both systemic and contact activity
MyclobutanilTriazoleUsed against powdery mildewHas a unique mode of action affecting cell division
PropiconazoleTriazoleCommonly used in rice cultivationExhibits high efficacy against leaf spot fungi

The uniqueness of (+)-metconazole lies in its specific enantioselective effects on various fungi and its relatively favorable safety profile compared to some other triazoles . This makes it an important candidate for integrated pest management strategies.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

319.1451400 g/mol

Monoisotopic Mass

319.1451400 g/mol

Heavy Atom Count

22

UNII

0025848ZTJ

Wikipedia

Cis-metconazole

Dates

Modify: 2024-02-18

Explore Compound Types